molecular formula C17H17ClN2O2S B471255 4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine CAS No. 723753-69-3

4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B471255
CAS No.: 723753-69-3
M. Wt: 348.8g/mol
InChI Key: GANRFHLBWCYTAC-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the benzothiazole class of chemicals. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Substitution Reaction:

    Attachment of the Side Chain: The final step involves the attachment of the (2-ethoxy-3-methoxyphenyl)methyl group through a nucleophilic substitution reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or other substituents can be replaced by different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound interferes with the normal signaling processes within cells.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 6-chloro-2-methylbenzothiazole
  • 2-(4-methoxyphenyl)benzothiazole

What sets this compound apart is its unique combination of substituents, which can confer specific biological activities and chemical reactivity not found in other benzothiazole derivatives.

Properties

CAS No.

723753-69-3

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8g/mol

IUPAC Name

4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H17ClN2O2S/c1-3-22-16-11(6-4-8-13(16)21-2)10-19-17-20-15-12(18)7-5-9-14(15)23-17/h4-9H,3,10H2,1-2H3,(H,19,20)

InChI Key

GANRFHLBWCYTAC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)CNC2=NC3=C(S2)C=CC=C3Cl

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNC2=NC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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